molecular formula C17H20N2O2 B14931578 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea

Cat. No.: B14931578
M. Wt: 284.35 g/mol
InChI Key: SOYVIYCUNFYPHP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea is an organic compound with a complex structure that includes both aromatic and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-phenylethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products:

    Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-3-(2-phenylethyl)urea.

    Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic and urea groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(2-phenylethyl)urea
  • 1-(2-Methylphenyl)-3-(2-phenylethyl)urea
  • 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)thiourea

Comparison: 1-(2-Methoxy-5-methylphenyl)-3-(2-phenylethyl)urea is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C17H20N2O2/c1-13-8-9-16(21-2)15(12-13)19-17(20)18-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)

InChI Key

SOYVIYCUNFYPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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